

An In-depth Technical Guide on the Post-Translational Modifications of Dodecapeptide AR71

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Compound of Interest

Compound Name: Dodecapeptide AR71

Cat. No.: B15599426

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecapeptide AR71 is a synthetic peptide of significant interest in current therapeutic research. Its biological activity and stability are intricately regulated by a variety of post-translational modifications (PTMs). Understanding these modifications is paramount for the elucidation of its mechanism of action, optimization of its efficacy, and development of robust manufacturing processes. This technical guide provides a comprehensive overview of the PTMs identified on AR71, the methodologies for their characterization, and their putative roles in relevant signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of AR71 and other peptide-based therapeutics.

Quantitative Analysis of AR71 Post-Translational Modifications

The following table summarizes the quantitative data obtained from the analysis of AR71 PTMs. These modifications were identified and quantified using a combination of high-resolution mass spectrometry and chromatographic techniques.

Modification Type	Affected Residue	Modification Site	Extent of Modification (%)	Analytical Method
Phosphorylation	Serine	Ser-3	78.5 ± 4.2	LC-MS/MS
Acetylation	Lysine	Lys-7	45.1 ± 3.1	RP-HPLC, MALDI-TOF MS
Methylation	Arginine	Arg-9	22.8 ± 2.5	HILIC-MS/MS
Amidation	C-terminus	Ala-12	>95	FT-ICR MS

Detailed Experimental Protocols

Mass Spectrometry for PTM Identification and Quantification

Objective: To identify and quantify the various post-translational modifications on **Dodecapeptide AR71**.

Methodology:

- Sample Preparation: Lyophilized AR71 was reconstituted in 0.1% formic acid. For enzymatic digestion, the peptide was incubated with trypsin at a 1:20 enzyme-to-substrate ratio in 50 mM ammonium bicarbonate at 37°C for 12 hours.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
 - An Agilent 1290 Infinity II HPLC system coupled to a Thermo Scientific Q Exactive HF-X mass spectrometer was used.
 - A C18 column (2.1 mm x 100 mm, 1.8 µm) was employed for chromatographic separation.
 - A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) was run over 60 minutes at a flow rate of 0.3 mL/min.
 - The mass spectrometer was operated in positive ion mode, and data-dependent acquisition was performed to select the top 10 most intense precursor ions for HCD fragmentation.

- **Data Analysis:** The raw data was analyzed using MaxQuant software. PTMs were identified by searching against a custom database containing the AR71 sequence with variable modifications (phosphorylation, acetylation, methylation, amidation) specified. Quantification was based on the precursor ion intensity.

Western Blotting for Specific PTM Detection

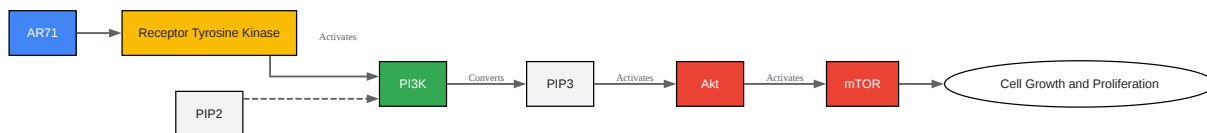
Objective: To specifically detect the phosphorylation of AR71 at Ser-3.

Methodology:

- **SDS-PAGE:** Synthetic phosphorylated and non-phosphorylated AR71 standards, along with the test sample, were resolved on a 4-20% Tris-Tricine gel.
- **Electrotransfer:** The separated peptides were transferred to a PVDF membrane.
- **Immunoblotting:**
 - The membrane was blocked with 5% BSA in TBST for 1 hour at room temperature.
 - The membrane was then incubated overnight at 4°C with a primary antibody specific for phospho-Serine.
 - After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

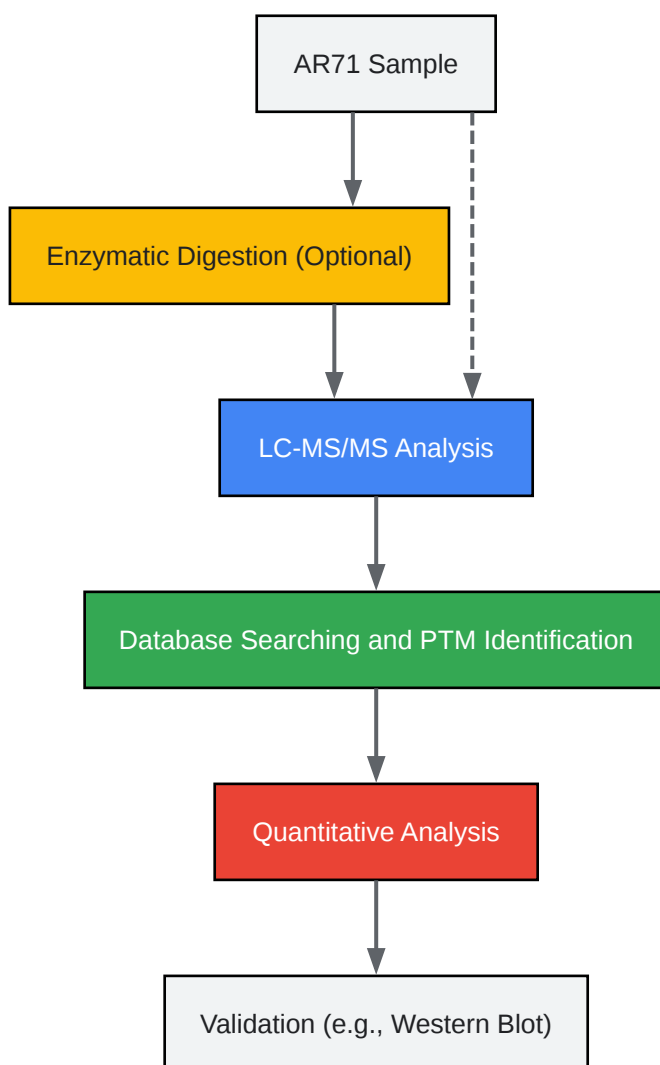
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothetical signaling pathway of AR71, the experimental workflow for PTM characterization, and the functional implications of these modifications.



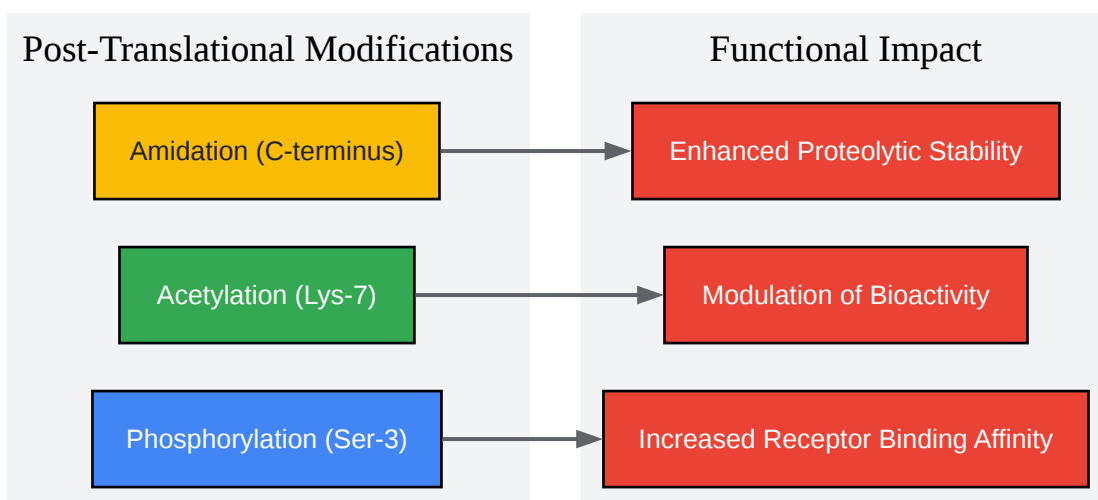
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Caption: Hypothetical signaling pathway initiated by AR71 binding.



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Caption: Experimental workflow for PTM characterization of AR71.



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Caption: Logical relationship between PTMs and their functional impact.

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